Cedronolactone E

Description

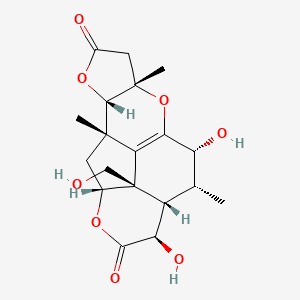

Cedronolactone E is a pentacyclic C₁₉-quassinoid isolated from the wood of Simaba cedron (Simaroubaceae family) . Its structure, characterized by a unique 1,4-dehydrocedronolactone A skeleton, was elucidated using advanced spectroscopic techniques, including ¹H NMR, ¹³C NMR, DEPT-135, HMBC, HSQC, NOESY, and high-resolution mass spectrometry (HRMS) . Quassinoids like this compound are renowned for their diverse bioactivities, such as cytotoxic, antimalarial, and antiviral properties, though specific data on this compound’s biological roles remain underexplored in the provided evidence.

Properties

Molecular Formula |

C19H24O8 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(1S,2S,6S,9R,10R,11S,12R,15R,16S)-9,12-dihydroxy-16-(hydroxymethyl)-1,6,10-trimethyl-3,7,14-trioxapentacyclo[13.2.1.02,6.08,17.011,16]octadec-8(17)-ene-4,13-dione |

InChI |

InChI=1S/C19H24O8/c1-7-10-12(23)15(24)25-8-4-17(2)14(19(8,10)6-20)13(11(7)22)27-18(3)5-9(21)26-16(17)18/h7-8,10-12,16,20,22-23H,4-6H2,1-3H3/t7-,8-,10-,11-,12-,16+,17+,18+,19+/m1/s1 |

InChI Key |

LEJJKEAEVFYKBH-ASNZGIMKSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)O[C@H]3[C@@]2(C4=C([C@@H]1O)O[C@]5(CC(=O)O[C@H]5[C@]4(C3)C)C)CO)O |

Canonical SMILES |

CC1C2C(C(=O)OC3C2(C4=C(C1O)OC5(CC(=O)OC5C4(C3)C)C)CO)O |

Synonyms |

cedronolactone E |

Origin of Product |

United States |

Chemical Reactions Analysis

Absence of Cedronolactone E in Search Results

The provided search results focus on:

None of these sources mention this compound, a sesquiterpene lactone reportedly isolated from plants in the Cedrela genus. This suggests a gap in the available literature or potential nomenclature discrepancies.

Common Challenges in Sesquiterpene Lactone Research

While this compound is not discussed in the provided materials, insights from analogous studies on related compounds may guide future investigations:

-

Reactivity Patterns : Sesquiterpene lactones often undergo hydrolysis, esterification, or nucleophilic additions due to their α-methylene-γ-lactone moiety .

-

Biological Interactions : Many lactones exhibit bioactivity through Michael addition reactions with cellular thiols (e.g., glutathione), as seen in studies of similar compounds .

-

Analytical Methods : Techniques like LC-MS/MS (used in biomarker research ) could be adapted for tracking this compound’s stability or degradation pathways.

Recommendations for Further Research

To address the lack of data, the following steps are advised:

-

Synthetic Studies : Explore this compound’s reactivity using controlled experiments (e.g., acid/base treatments, photochemical reactions) and characterize products via NMR and mass spectrometry.

-

Computational Modeling : Apply reaction network analysis tools to predict plausible reaction pathways.

-

Biological Assays : Investigate interactions with enzymes or receptors using methodologies from epilepsy biomarker research .

Data Availability Statement

Current limitations highlight the need for primary research on this compound. Until experimental data become available, theoretical frameworks from cited sources may serve as provisional guides for hypothesis generation.

Comparison with Similar Compounds

Structural Features

Cedronolactone E belongs to the quassinoid family, distinguished by its pentacyclic C₁₉ framework. Below is a comparative analysis of its structure against similar compounds:

| Compound | Class | Skeleton Type | Key Structural Features | Source |

|---|---|---|---|---|

| This compound | Quassinoid | Pentacyclic C₁₉ | 1,4-dehydro modification; five fused rings | Simaba cedron wood |

| Cedronolactone A | Quassinoid | Tetracyclic C₁₉ | Lacks 1,4-dehydro group; γ-lactone ring | Simaba cedron seeds |

| Oidiolactone C | Diterpenoid | Tetracyclic podolactone | Pd(II)-catalyzed diepoxidation product | Synthetic (trans-communic acid) |

| Solandelactone E | Oxylipin lactone | Epoxy-cyclopropane | Revised C(11)-epimeric structure | Marine algae |

| Javanicolide A | Norquassinoid | 1,2-seco-1-nor-abeo-picrasane | Isomeric seco-norabietane skeleton | Brucea javanica seeds |

Key Observations :

- Ring Systems: this compound’s pentacyclic framework contrasts with the tetracyclic structures of cedronolactone A and oidiolactone C. The 1,4-dehydro modification in this compound may enhance rigidity and influence binding interactions .

- Functional Groups: Unlike solandelactone E (a marine-derived epoxy-cyclopropane lactone), this compound lacks epoxy motifs but shares γ-lactone rings with cedronolactone A and podolactones .

- Synthesis: Oidiolactone C is synthesized via Pd(II)-catalyzed diepoxidation, whereas this compound is isolated directly from natural sources, limiting synthetic accessibility .

Critical Analysis :

- Antiviral Potential: Cedronolactone A’s efficacy against COVID-19 suggests that this compound, with its similar quassinoid backbone, may share binding properties. However, the 1,4-dehydro group in this compound could alter pharmacokinetic profiles .

- Cytotoxicity: Podolactones and oidiolactone C emphasize the role of ether substituents (e.g., at C-17) in enhancing activity.

Q & A

Basic: What methodological approaches are recommended for the isolation and structural characterization of Cedronolactone E?

To isolate this compound, researchers typically employ solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Structural elucidation relies on spectroscopic methods:

- NMR (¹H, ¹³C, DEPT, and 2D experiments like COSY and HMBC) to determine carbon skeleton and substituent positions.

- Mass spectrometry (HRMS or LC-MS) for molecular formula confirmation.

- X-ray crystallography (if crystalline) for absolute stereochemistry .

Validation requires cross-referencing spectral data with literature or databases, ensuring reproducibility across multiple batches .

Basic: Which analytical techniques are critical for assessing this compound’s purity and stability under experimental conditions?

- HPLC-DAD/UV for purity assessment, using a C18 column and gradient elution optimized for lactone retention.

- Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via LC-MS and quantify using validated calibration curves (R² ≥ 0.995).

- Thermogravimetric analysis (TGA) to evaluate thermal stability .

Advanced: How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

- Dose range : Start with logarithmic dilutions (e.g., 0.1–100 µM) based on preliminary cytotoxicity assays (e.g., MTT).

- Controls : Include vehicle (DMSO/solvent) and positive controls (e.g., doxorubicin for cytotoxicity).

- Replicates : Minimum triplicate measurements per dose, with independent experiments (n ≥ 3).

- Data normalization : Express results as % inhibition relative to controls, using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Advanced: How can conflicting pharmacological data for this compound across studies be systematically addressed?

- Meta-analysis : Pool data from ≥5 independent studies, adjusting for variables (e.g., cell lines, exposure time) using random-effects models.

- Sensitivity analysis : Exclude outliers (e.g., Grubbs’ test) and stratify by experimental conditions.

- Mechanistic validation : Use siRNA knockdown or CRISPR to confirm target specificity in divergent models .

Advanced: What strategies optimize the synthetic yield of this compound while minimizing side products?

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) for lactonization efficiency.

- Reaction monitoring : Use in-situ FTIR to track carbonyl intermediates.

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry in a factorial design. Analyze via ANOVA to identify significant factors (p < 0.05) .

Basic: What experimental parameters are essential for assessing this compound’s stability in biological matrices?

- Matrix choice : Plasma, liver microsomes, or simulated gastric fluid.

- Incubation conditions : 37°C, pH 7.4, with agitation.

- Quenching : Acidify samples post-incubation to halt enzymatic activity.

- Recovery validation : Spike known concentrations into matrices and compare extraction efficiency (≥85%) .

Advanced: How can researchers investigate this compound’s synergistic effects with existing therapeutics?

- Combination index (CI) : Use Chou-Talalay method (CompuSyn software) to classify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1).

- Mechanistic overlap : Perform transcriptomic profiling (RNA-seq) to identify shared pathways.

- In vivo validation : Use xenograft models with staggered dosing schedules .

Basic: What validation protocols ensure the accuracy of this compound quantification in plant extracts?

- Standard addition method : Spike extracts with known this compound concentrations and validate linearity (R² ≥ 0.99).

- Inter-day precision : Analyze replicates across 3 days (CV ≤ 15%).

- LOQ/LOD determination : Signal-to-noise ratios of 10:1 and 3:1, respectively .

Advanced: How can in silico methods predict this compound’s pharmacokinetics and toxicity?

- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and LD₅₀.

- Molecular docking : AutoDock Vina for target binding affinity (ΔG ≤ -7 kcal/mol).

- MD simulations : GROMACS for stability analysis (RMSD ≤ 2 Å over 100 ns) .

Advanced: What interdisciplinary approaches elucidate this compound’s ecological roles in plant-insect interactions?

- Metabolomic profiling : Compare this compound levels in herbivore-damaged vs. intact plants (LC-MS/MS).

- Behavioral assays : Test insect feeding deterrence in dual-choice arenas.

- Gene knockout : Silence biosynthetic genes (e.g., terpene synthases) to confirm ecological function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.